Technical Guide: Solubility Profiling & Solvent Systems for 2-Iodo-3-nitrobenzamide
Technical Guide: Solubility Profiling & Solvent Systems for 2-Iodo-3-nitrobenzamide
Executive Summary & Compound Identity
2-Iodo-3-nitrobenzamide (CAS: 189125-09-5) is a critical halogenated aromatic intermediate, distinct from its well-known regioisomer, Iniparib (4-iodo-3-nitrobenzamide). While Iniparib has been extensively characterized as a PARP inhibitor, the 2-iodo isomer serves primarily as a scaffold for palladium-catalyzed cyclizations (e.g., Heck or Suzuki couplings) to synthesize isoquinolin-1-ones and other polycyclic heterocycles.
This guide addresses the solubility challenges associated with this compound. Due to the strong electron-withdrawing nitro group and the lipophilic iodine atom, 2-iodo-3-nitrobenzamide exhibits poor aqueous solubility. Effective handling requires the use of polar aprotic solvents (DMSO) for biological stocks and polar protic solvents (Methanol) for purification.
| Feature | Specification |
| Compound Name | 2-Iodo-3-nitrobenzamide |
| CAS Number | 189125-09-5 |
| Molecular Formula | C₇H₅IN₂O₃ |
| Molecular Weight | 292.03 g/mol |
| Key Application | Intermediate for isoquinolin-1-ones; Pd-catalyzed cross-coupling |
| Solubility Class | Hydrophobic / Lipophilic |
Physicochemical Basis of Solubility
Understanding the molecular interactions is prerequisite to selecting the correct solvent system.
Structural Analysis[2]
-
Nitro Group (
): Creates a strong dipole, enhancing solubility in polar aprotic solvents like DMSO. -
Amide Group (
): capable of acting as both a hydrogen bond donor and acceptor. This facilitates solubility in protic solvents (Methanol) but often leads to high crystal lattice energy, requiring heat to break intermolecular H-bonds. -
Iodine Atom (
): Increases lipophilicity ( ), drastically reducing water solubility.
Predicted Solubility Profile
-
DMSO (Dimethyl Sulfoxide): High Solubility. The sulfoxide oxygen acts as a strong H-bond acceptor for the amide protons, while the non-polar methyl groups accommodate the aromatic ring.
-
Methanol (MeOH): Temperature-Dependent Solubility. At room temperature, solubility is moderate due to the competition between solvent-solute H-bonding and the compound's crystal lattice energy. Upon heating, solubility increases exponentially, making MeOH ideal for recrystallization.
Solubility in DMSO: Stock Solution Preparation
DMSO is the "Gold Standard" solvent for preparing high-concentration stock solutions for biological assays or synthetic stock feeds.
Empirical Data (Analogous)
Based on structural analogs (e.g., 4-iodo-3-nitrobenzamide), the expected solubility range for the 2-iodo isomer in anhydrous DMSO is 20 – 50 mg/mL at 25°C.
Protocol: Preparation of 100 mM Stock Solution
-
Objective: Create a stable, precipitation-free stock for long-term storage.
-
Safety: DMSO penetrates skin and carries solutes with it. Wear nitrile gloves.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 29.2 mg of 2-iodo-3-nitrobenzamide into a sterile 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
, Water content ). -
Dissolution: Vortex vigorously for 60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.
-
Inspection: Visually inspect for clarity. The solution should be a clear, light yellow liquid.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Critical Note: DMSO is hygroscopic. Absorbed water can cause the nitrobenzamide to precipitate over time. Always use anhydrous DMSO and seal containers tightly.
Solubility in Methanol: Purification & Recrystallization
Methanol is the solvent of choice for purification. The steep solubility curve (low at RT, high at reflux) allows for effective removal of impurities.
Recrystallization Logic
-
Cold Methanol: Poor solubility (precipitates product).
-
Hot Methanol (60°C): High solubility (dissolves product).
-
Impurity Fate: Impurities either remain soluble in cold MeOH (stay in mother liquor) or are insoluble in hot MeOH (filtered off).
Protocol: Recrystallization Procedure
Objective: Purify crude 2-iodo-3-nitrobenzamide (e.g., post-synthesis).
-
Slurry: Place crude solid in a round-bottom flask. Add Methanol (approx. 10 mL per gram of solid).[1]
-
Reflux: Heat the mixture to reflux (~65°C) with stirring.
-
Titration: If solid remains, add hot Methanol in small portions (1-2 mL) until the solution is just clear.
-
Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution through a pre-heated glass frit.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the resulting crystals and wash with cold (-20°C) Methanol.
Experimental Workflow: Solubility Determination
Since exact solubility values can vary by crystal polymorph and purity, researchers must validate solubility empirically. Do not rely solely on literature values for critical assays.
The "Shake-Flask" Method (Standard Operating Procedure)
This protocol validates the saturation point of the compound in any solvent system.
Figure 1: Standard "Shake-Flask" workflow for determining thermodynamic solubility.
Detailed Steps:
-
Excess Addition: Add compound to the solvent until undissolved solid remains visible (supersaturation).
-
Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24–48 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (compatible with DMSO and MeOH).
-
Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (typically at 254 nm).
-
Calculation: Compare peak area against a standard curve to determine concentration.
Solvent Selection Decision Matrix
Use the following logic to select the appropriate solvent for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
Synthesis & Analog Data: Woon, E. C., et al. (2009). "4-Substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalysed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides." Tetrahedron, 65(45), 9233-9241.
-
Iniparib (Isomer) Characterization: Patel, A. G., et al. (2011). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Intact Cells." Clinical Cancer Research, 17(9), 2779–2787.
-
Solubility Methodology: Jouyban, A. (2019).[2] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (General reference for amide solubility protocols).
-
Chemical Identity: PubChem Compound Summary for CID 11235688 (2-Iodo-3-nitrobenzamide).
